Atramycin A Exhibits 2.2-Fold Higher Potency Against P388 Leukemia Compared to Co-produced Analog Atramycin B
Atramycin A (CAS 137109-48-9) is directly compared to its structural analog Atramycin B (CAS 137109-49-0), both co-produced by S. atratus BY90, in the same P388 murine leukemia cell line assay. Atramycin A achieves an IC50 of 4.5 μg/mL, whereas Atramycin B requires a higher concentration to achieve half-maximal inhibition, with an IC50 of 9.8 μg/mL [1]. This 2.2-fold potency difference is consistently reported across multiple authoritative sources and represents a significant advantage in primary oncology screening where assay sensitivity and compound consumption are critical [1].
| Evidence Dimension | In vitro cytotoxicity (Growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 4.5 μg/mL |
| Comparator Or Baseline | Atramycin B (CAS 137109-49-0): IC50 = 9.8 μg/mL |
| Quantified Difference | Atramycin A is 2.2-fold more potent (lower IC50) than Atramycin B |
| Conditions | Murine leukemia P388 cell line (standard growth inhibition assay) |
Why This Matters
Researchers requiring a more potent isotetracenone tool compound for leukemia models should select Atramycin A over Atramycin B to achieve lower IC50 values, reducing the amount of compound required per assay and improving signal-to-noise ratios in dose-response studies.
- [1] Fujioka, K., Shimazu, A., Hayakawa, Y., Seto, H., & Furihata, K. (1991). Isolation and characterization of atramycin A and atramycin B, new isotetracenone type antitumor antibiotics. The Journal of Antibiotics, 44(9), 1025–1028. View Source
